molecular formula C22H18FN3O2 B3909572 1-(4-fluorophenyl)-N'-(1-naphthylmethylene)-5-oxo-3-pyrrolidinecarbohydrazide

1-(4-fluorophenyl)-N'-(1-naphthylmethylene)-5-oxo-3-pyrrolidinecarbohydrazide

Cat. No. B3909572
M. Wt: 375.4 g/mol
InChI Key: YTOZJVVCQPPNFS-CFRMEGHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-N'-(1-naphthylmethylene)-5-oxo-3-pyrrolidinecarbohydrazide, also known as FNP, is a novel chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential use in the development of new drugs for various diseases.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N'-(1-naphthylmethylene)-5-oxo-3-pyrrolidinecarbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer. 1-(4-fluorophenyl)-N'-(1-naphthylmethylene)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-N'-(1-naphthylmethylene)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation in cells, indicating its antioxidant properties. 1-(4-fluorophenyl)-N'-(1-naphthylmethylene)-5-oxo-3-pyrrolidinecarbohydrazide has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, indicating its anti-inflammatory properties. In addition, 1-(4-fluorophenyl)-N'-(1-naphthylmethylene)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-fluorophenyl)-N'-(1-naphthylmethylene)-5-oxo-3-pyrrolidinecarbohydrazide in lab experiments is its potent anti-inflammatory and anti-cancer activities. This makes it a promising candidate for the development of new drugs for various diseases. However, one of the limitations of using 1-(4-fluorophenyl)-N'-(1-naphthylmethylene)-5-oxo-3-pyrrolidinecarbohydrazide is its low yield during the synthesis process, which can make it difficult to obtain large quantities of the compound for experiments.

Future Directions

There are several future directions for the research of 1-(4-fluorophenyl)-N'-(1-naphthylmethylene)-5-oxo-3-pyrrolidinecarbohydrazide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to optimize the synthesis method of 1-(4-fluorophenyl)-N'-(1-naphthylmethylene)-5-oxo-3-pyrrolidinecarbohydrazide to increase its yield and purity. Additionally, 1-(4-fluorophenyl)-N'-(1-naphthylmethylene)-5-oxo-3-pyrrolidinecarbohydrazide can be studied in combination with other drugs to determine its potential synergistic effects. Finally, 1-(4-fluorophenyl)-N'-(1-naphthylmethylene)-5-oxo-3-pyrrolidinecarbohydrazide can be tested in animal models to determine its efficacy and safety in vivo.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-N'-(1-naphthylmethylene)-5-oxo-3-pyrrolidinecarbohydrazide is a novel chemical compound that has shown promising anti-inflammatory, anti-cancer, and neuroprotective activities. Its mechanism of action is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways. 1-(4-fluorophenyl)-N'-(1-naphthylmethylene)-5-oxo-3-pyrrolidinecarbohydrazide has several advantages and limitations for lab experiments and has several future directions for research. Its potential use in the development of new drugs for various diseases makes it an exciting area of research.

Scientific Research Applications

1-(4-fluorophenyl)-N'-(1-naphthylmethylene)-5-oxo-3-pyrrolidinecarbohydrazide has been extensively studied for its potential use in the development of new drugs for various diseases. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-tumor activities. 1-(4-fluorophenyl)-N'-(1-naphthylmethylene)-5-oxo-3-pyrrolidinecarbohydrazide has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(4-fluorophenyl)-N-[(Z)-naphthalen-1-ylmethylideneamino]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c23-18-8-10-19(11-9-18)26-14-17(12-21(26)27)22(28)25-24-13-16-6-3-5-15-4-1-2-7-20(15)16/h1-11,13,17H,12,14H2,(H,25,28)/b24-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOZJVVCQPPNFS-CFRMEGHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NN=CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)N/N=C\C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-fluorophenyl)-N'-(1-naphthylmethylene)-5-oxo-3-pyrrolidinecarbohydrazide
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1-(4-fluorophenyl)-N'-(1-naphthylmethylene)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 3
1-(4-fluorophenyl)-N'-(1-naphthylmethylene)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 4
1-(4-fluorophenyl)-N'-(1-naphthylmethylene)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 5
1-(4-fluorophenyl)-N'-(1-naphthylmethylene)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 6
1-(4-fluorophenyl)-N'-(1-naphthylmethylene)-5-oxo-3-pyrrolidinecarbohydrazide

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